Product packaging for surfactant protein C precursor(Cat. No.:CAS No. 133135-52-1)

surfactant protein C precursor

Cat. No.: B1178776
CAS No.: 133135-52-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Surfactant protein C precursor (proSP-C) is a 21 kDa transmembrane protein (197 amino acids in humans) that is processed to produce the mature, 4.2 kDa Surfactant Protein C (SP-C), a key hydrophobic component of pulmonary surfactant . Expressed exclusively by alveolar type II cells, proSP-C is a hybrid molecule that functions as a bitopic integral membrane protein and is post-translationally modified via palmitoylation . Its structure includes an N-terminal propeptide domain, a transmembrane alpha-helical segment that forms the mature SP-C peptide, and a C-terminal BRICHOS domain that acts as a molecular chaperone to prevent the aggregation of the mature, highly hydrophobic SP-C peptide into amyloid fibrils . The primary research value of this compound lies in studying the intricate biosynthesis and trafficking of pulmonary surfactant. Its processing from the proprotein to the mature peptide involves a series of proteolytic cleavages, and mutations in its gene, SFTPC, are a recognized cause of both sporadic and familial forms of interstitial lung disease (ILD) in children and adults . Many disease-associated mutations, such as A116D and Δexon4, map to the BRICHOS domain and result in protein misfolding, endoplasmic reticulum stress, activation of the unfolded protein response, proteasome dysfunction, and ultimately, caspase-3-mediated apoptosis of alveolar type II cells . Therefore, this reagent is an essential tool for investigating disease mechanisms related to cellular stress and for developing therapeutic strategies for conformational lung diseases . Furthermore, the this compound serves as a highly specific histological marker for the differentiation and function of alveolar type II cells . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

133135-52-1

Molecular Formula

C21H22BNO4

Synonyms

surfactant protein C precursor

Origin of Product

United States

Surfactant Protein C Precursor in Pulmonary Homeostasis: a Research Overview

Significance of Alveolar Surfactant System Components in Lung Function

The alveolar surfactant system is a critical component of the respiratory system, essential for maintaining normal lung function. nih.gov This system is comprised of a complex mixture of lipids and proteins that lines the alveolar epithelium, the interface where gas exchange occurs. studysmarter.co.uknih.gov The primary and most well-understood function of pulmonary surfactant is to reduce surface tension at the air-liquid interface within the alveoli. nih.govnih.gov This reduction prevents the collapse of these tiny air sacs (atelectasis) at the end of expiration, thereby decreasing the effort required for breathing and ensuring stable lung mechanics. studysmarter.co.ukwikipedia.org

The surfactant complex is approximately 90% lipids and 10% proteins by weight. nih.gov The lipid fraction is predominantly composed of phospholipids (B1166683), with dipalmitoylphosphatidylcholine (DPPC) being the principal surface-active component. wikipedia.orgnih.gov The protein fraction consists of four distinct surfactant-associated proteins (SPs): SP-A, SP-B, SP-C, and SP-D. nih.govnih.gov These proteins are categorized into two groups based on their properties and functions.

SP-A and SP-D are hydrophilic proteins, known as collectins, that play a significant role in the lung's innate immune system. nih.govnih.gov They act as a first line of defense by binding to pathogens like bacteria, fungi, and viruses, facilitating their removal and modulating immune responses. nih.gov

In contrast, SP-B and SP-C are small, hydrophobic proteins that are crucial for the surface tension-lowering properties of surfactant. nih.govnih.gov They work in concert with the surfactant lipids to enhance the adsorption and spreading of the lipid film across the alveolar surface. nih.govtaylorandfrancis.com Deficiencies or dysfunctions in any of these surfactant components can lead to severe respiratory diseases. nih.gov For instance, a lack of surfactant is the primary cause of neonatal respiratory distress syndrome (NRDS) in premature infants. nih.govwikipedia.org

Table 1: Major Components of the Alveolar Surfactant System

Component CategorySpecific ComponentPrimary Function
Lipids Dipalmitoylphosphatidylcholine (DPPC)Major surface tension-reducing agent
Phosphatidylglycerol (PG)Aids in spreading and stability of surfactant film
Other Phospholipids & Neutral LipidsContribute to surfactant structure and function
Proteins (Hydrophilic) Surfactant Protein A (SP-A)Innate immunity, pathogen opsonization
Surfactant Protein D (SP-D)Innate immunity, pathogen binding and clearance
Proteins (Hydrophobic) Surfactant Protein B (SP-B)Essential for lipid adsorption and film stability
Surfactant Protein C (SP-C)Enhances lipid film adsorption and stability

Overview of Surfactant Protein C Precursor within Alveolar Type II Cells

Surfactant protein C (SP-C), the most abundant protein in surfactant by molar terms, is exclusively synthesized by alveolar type II (AT2) epithelial cells. frontiersin.orgtaylorandfrancis.com It begins as a much larger proprotein called this compound (pro-SP-C). frontiersin.org This precursor is a 197-residue integral membrane protein with a molecular weight of approximately 21 kDa. frontiersin.orgnih.gov The synthesis and intricate processing of pro-SP-C are vital for the production of functional, mature SP-C and for maintaining cellular health.

The journey from gene to mature protein begins with the SFTPC gene, located on human chromosome 8. researchgate.net Following translation, the pro-SP-C polypeptide undergoes a series of complex post-translational modifications and proteolytic cleavages within the endoplasmic reticulum (ER) and post-Golgi compartments of the AT2 cell. nih.gov The pro-SP-C molecule has a distinct architecture, comprising several domains that are critical for its proper folding, trafficking, and processing. wikipedia.org

Mutations in the SFTPC gene can have severe consequences, often leading to misfolded pro-SP-C. medlineplus.govmedlineplus.gov This abnormal precursor can accumulate within the AT2 cell, leading to cellular stress and apoptosis. ersnet.org This "gain-of-function" toxicity is a primary mechanism behind certain forms of interstitial lung disease (ILD) and familial pulmonary fibrosis, rather than a simple deficiency of mature SP-C. ersnet.org

A particularly important region of the precursor is the C-terminal BRICHOS domain. wikipedia.org Research has revealed that this domain functions as an intramolecular chaperone. nih.govnih.gov It specifically binds to the non-helical, aggregation-prone transmembrane region (the future mature SP-C) and facilitates its correct folding into a stable alpha-helical structure, preventing the formation of toxic amyloid-like fibrils. nih.govnih.gov The correct processing of pro-SP-C yields the final 35-amino acid, 4.2 kDa mature SP-C, an extremely hydrophobic peptide that is secreted along with lipids into the alveolar space as part of the surfactant complex. frontiersin.orgnih.gov

Table 2: Structural Domains of Human this compound

DomainResidue Positions (Approx.)Description and Function
N-terminal Propeptide 1-23A transmembrane helical segment thought to help stabilize the protein structure.
Mature SP-C Peptide 24-58The core transmembrane region that becomes the final, active SP-C after cleavage. It is extremely hydrophobic.
Linker Region 59-89Connects the mature peptide region to the C-terminal domain.
BRICHOS Domain 94-197A highly conserved C-terminal domain that acts as an intramolecular chaperone, preventing aggregation and guiding the proper folding of the mature SP-C region. wikipedia.orgnih.gov Mutations in this domain are frequently linked to interstitial lung disease. medlineplus.govmedlineplus.gov

Historical Perspectives on this compound Research Evolution

The understanding of surfactant protein C and its precursor has evolved significantly over decades, mirroring the broader advancements in respiratory science. The journey began with the fundamental discovery of pulmonary surfactant itself.

The initial concept of a substance in the lungs that lowers surface tension was proposed by von Neergaard in the late 1920s, though his work was largely overlooked. wikipedia.org It wasn't until the 1950s that the critical importance of this surfactant was rediscovered by Pattle and Clements, who also linked its deficiency to the respiratory distress seen in premature infants. wikipedia.org

In the subsequent decades, research focused on isolating and characterizing the components of this vital substance. The small, highly hydrophobic proteins proved challenging to study. A landmark 1990 paper by Curstedt and colleagues was among the first to definitively characterize SP-C, identifying it as a lipopeptide containing covalently linked fatty acids (palmitoylated cysteine residues), which contributes to its extreme hydrophobicity. wikipedia.org

By the late 1990s, the focus began to shift from the mature protein to its origin. Researchers like Dr. Michael Beers and his team utilized cell line models to demonstrate that SP-C is synthesized as a much larger 21-kDa precursor (pro-SP-C). nih.gov Their work established that the precursor undergoes a series of proteolytic cleavages and that the C-terminal domain of the proprotein is essential for its correct intracellular targeting and processing. nih.gov

A paradigm shift occurred in the early 2000s with the discovery of disease-causing mutations in the gene for SP-C, SFTPC. In 2001, Nogee et al. linked a mutation in SFTPC to familial interstitial lung disease, revealing that the precursor protein itself could be pathogenic. ersnet.org This discovery moved the field toward investigating pro-SP-C not just as a transient intermediate, but as a potential driver of lung pathology. This led to the recognition that the accumulation of misfolded pro-SP-C, rather than the absence of mature SP-C, was the underlying cause of certain lung diseases. ersnet.org More recent research has delved deeper into the molecular mechanisms, identifying the crucial chaperone-like function of the pro-SP-C's BRICHOS domain and how its failure leads to protein misfolding, aggregation, and cellular toxicity. nih.govnih.gov

Table 3: Key Milestones in this compound Research

Year (Approx.)Research MilestoneSignificance
Late 1950s Discovery of surfactant deficiency in Neonatal Respiratory Distress Syndrome. wikipedia.orgEstablished the clinical importance of the pulmonary surfactant system.
1990 Biochemical characterization of mature SP-C as a palmitoylated lipopeptide. wikipedia.orgProvided the first detailed molecular description of the mature protein.
1998 Elucidation of pro-SP-C processing pathway in cell models. nih.govShowed that SP-C is derived from a 21-kDa precursor and that the C-terminus is vital for its processing.
2001 First identification of an SFTPC gene mutation causing interstitial lung disease. ersnet.orgLinked the precursor protein to human disease, shifting focus to pro-SP-C toxicity.
Late 2000s-Present Characterization of the BRICHOS domain as an intramolecular chaperone. nih.govnih.govUncovered the molecular mechanism for preventing pro-SP-C misfolding and its role in disease pathogenesis.

Molecular Architecture and Gene Regulation of Surfactant Protein C Precursor

SFTPC Gene Structure and Transcriptional Control

The human surfactant protein C (SFTPC) gene is located on the short arm of chromosome 8 and is relatively small, spanning approximately 3.5 kilobases. nih.govatsjournals.org It is composed of six exons, with the final exon being untranslated. atsjournals.org The expression of the SFTPC gene is highly specific to alveolar type II epithelial cells in the lungs. atsjournals.org This cell-specific expression has made the SFTPC promoter a valuable tool for directing the expression of other proteins to the lungs in transgenic animal models. atsjournals.org

The transcriptional control of the SFTPC gene is intricate and involves various transcription factors. In silico analysis of the SFTPC gene promoter has identified potential binding sites for several transcription factors, including ATF-2, C/EBPalpha, CREB, deltaCREB, p53, and Sp1. genecards.org Furthermore, studies have shown that the direct interaction between the transcription factors Foxp2 and Nkx2.1 can inhibit the DNA-binding and transcriptional activity of Nkx2.1, leading to a downregulation of SP-C. nih.gov This interaction is thought to play a role in the transition of alveolar type II cells to type I cells. nih.gov Additionally, thyroid transcription factor-1 (TTF-1) is known to be involved in the control of proteins involved in surfactant metabolism, including those related to SP-C. ersnet.org

Genomic Variations and Polymorphisms in SFTPC

The SFTPC gene exhibits a number of genomic variations and polymorphisms, some of which have been associated with various lung diseases. tanaffosjournal.irnih.goversnet.org These variations include single nucleotide polymorphisms (SNPs) in both coding and non-coding regions. nih.govmerckmillipore.com

Mutations in the coding regions of SFTPC can lead to dominant mutations that cause respiratory distress syndrome (RDS) in infants and interstitial lung disease (ILD) in both children and adults. nih.govnih.gov One of the most common mutations is a substitution of threonine for isoleucine at codon 73 (I73T), which is located in the linker domain of the proprotein. tanaffosjournal.irnih.gov Other mutations have been identified in the C-terminal BRICHOS domain. nih.gov

Polymorphisms in the promoter region of SFTPC have also been linked to neonatal RDS. nih.gov For instance, three promoter SNPs were found to be statistically associated with neonatal RDS in infants of European descent, and these variants were shown to decrease SFTPC transcription. nih.gov In addition to disease associations, SFTPC polymorphisms have been studied in the context of susceptibility to infectious diseases like tuberculosis. nih.gov

A variety of SNPs have been identified in different populations. For example, a study of Iranian patients with diffuse parenchymal lung disease found 11 different mutations in the SFTPC gene, including two novel mutations. tanaffosjournal.ir Another study investigating sporadic cases of idiopathic interstitial pneumonias identified two SNPs in the coding region: c.413 C to A (T138N) and c.557 G to A (S186N). ersnet.org

VariationLocationAssociated Condition(s)Population Studied
I73TExon 3 (linker domain)Interstitial Lung Disease (ILD), Familial Pulmonary FibrosisVarious
c.413 C>A (T138N)Exon 4Sporadic Idiopathic Interstitial PneumoniaNot specified
c.557 G>A (S186N)Exon 5Sporadic Idiopathic Interstitial PneumoniaNot specified
rs2070684 (c.201+49 C>T)IntronicDiffuse Parenchymal Lung DiseaseIranian
rs1124Not specifiedTuberculosis susceptibilityWestern Chinese Han
rs8192313Not specifiedTuberculosis susceptibilityWestern Chinese Han
Promoter SNPs (e.g., g.-1167)Promoter regionNeonatal Respiratory Distress Syndrome (RDS)European descent

Regulation of Surfactant Protein C Precursor mRNA Translation

The translation of this compound (proSP-C) mRNA is a regulated process that can be influenced by various factors. While the primary focus of research has been on transcriptional control and post-translational modifications, emerging evidence suggests that translational regulation also plays a significant role.

Studies on other surfactant proteins, such as surfactant protein A (SP-A), have shown that alternative splicing of the 5'-untranslated region (5'-UTR) can introduce upstream AUG codons (uAUGs), which can negatively affect translation efficiency. physiology.org While specific studies on the 5'-UTR of SFTPC mRNA are less common, the principles of translational control via 5'-UTR elements are broadly applicable.

Furthermore, cellular stress conditions can impact the translation of proSP-C mRNA. For example, in a mouse model with a disease-associated SFTPC mutation (L188Q), a transient increase in the translation of the mutant Sftpc mRNA was observed in neonatal mice, which was linked to the activation of oxidative stress. jci.org This suggests that under certain pathological conditions, the translational machinery can be modulated to alter the levels of proSP-C protein synthesis. jci.org

Protein Domains and Structural Motifs of this compound

The human this compound (proSP-C) is a 197-amino acid integral membrane protein. atsjournals.orgwikipedia.orgportlandpress.com It is a type II transmembrane protein, meaning its N-terminus is located in the cytoplasm. atsjournals.orgportlandpress.com ProSP-C is composed of several distinct domains, each with specific functions. ersnet.orguniversiteitleiden.nlnih.gov The precursor protein undergoes a series of proteolytic cleavages to generate the mature, 35-amino acid SP-C peptide. atsjournals.org

The main domains of the proSP-C are:

An N-terminal cytosolic domain. ersnet.orgnih.gov

A transmembrane domain that largely corresponds to the mature SP-C peptide. ersnet.orgnih.gov

A luminal linker region. ersnet.orgnih.gov

A C-terminal BRICHOS domain. wikipedia.orgersnet.orgnih.gov

N-terminal Cytosolic Domain Functionality

The N-terminal domain of proSP-C resides in the cytoplasm and is crucial for the proper trafficking of the protein after its synthesis. ersnet.orgnih.govpnas.org This domain contains signals that direct the proprotein through the secretory pathway. ersnet.orgnih.gov Studies have shown that this region is required for post-Golgi targeting of proSP-C. ersnet.org Specifically, a region within the N-terminus (residues M10-T18) is necessary for targeting the proprotein to post-endoplasmic reticulum vesicular compartments. atsjournals.org

Transmembrane Region Role in Membrane Insertion

The transmembrane domain of proSP-C is a highly hydrophobic region rich in valine residues. nih.gov This domain serves a dual purpose: it acts as a signal sequence for membrane insertion and as the membrane-anchoring domain. portlandpress.com The insertion into the endoplasmic reticulum membrane occurs in a signal-peptidase-independent manner. portlandpress.com The unique amino acid sequence of this transmembrane domain is not only critical for correct membrane insertion but also plays a role in determining the morphology of the membrane compartment where proSP-C is localized. portlandpress.comnih.gov This hydrophobic core, which comprises the bulk of the mature SP-C peptide, is essential for the subsequent processing and intracellular transport of the mature protein. portlandpress.com

Luminal Linker Region Significance

Located in the lumen of the endoplasmic reticulum, the linker region connects the transmembrane domain to the C-terminal BRICHOS domain. ersnet.orgnih.govpnas.org This unstructured domain is more than just a simple connector; it plays a significant role in the proper processing and function of the proprotein. nih.goversnet.org Mutations within this highly conserved region, such as the common I73T mutation, are associated with interstitial lung disease. nih.gov The I73T mutation disrupts the normal trafficking and processing of proSP-C, leading to its accumulation at the plasma membrane. ersnet.org This suggests that the linker region is critical for the correct trafficking and subsequent proteolytic cleavage of the proprotein. ersnet.org The BRICHOS domain, with assistance from the linker region, is thought to capture the transmembrane part of proSP-C, and mutations in the linker region can lead to amyloid formation. pnas.org

BRICHOS Domain: Structure and Proposed Activities

The C-terminal region of the this compound (proSP-C) contains a highly conserved domain of approximately 100 amino acids known as the BRICHOS domain. pnas.orgfrontiersin.orgnih.gov This domain is found in a diverse range of proteins associated with various diseases, including dementia, respiratory distress, and cancer. frontiersin.orgnih.govnih.gov The BRICHOS domain of proSP-C is located in the lumen of the endoplasmic reticulum and plays a crucial role in the proper folding and processing of the mature surfactant protein C (SP-C). pnas.orgphysiology.org

Sequence and Structural Homologies of BRICHOS Domain

The BRICHOS domain was first identified through sequence alignments of proteins seemingly unrelated in function, including Bri2 (associated with familial British and Danish dementia), chondromodulin-I, and proSP-C. pnas.orgfrontiersin.org While the pairwise sequence identity between BRICHOS domains from different protein families can be low, sometimes less than 10-25%, they share a remarkably conserved predicted secondary and tertiary structure. frontiersin.orgnih.gov This structural conservation suggests a common fundamental function across different proteins.

Key conserved features of the BRICHOS domain include a central β-sheet flanked by α-helices. nih.govslu.se High-resolution crystal structures, such as that of the human proSP-C BRICHOS domain determined at 2.1 Å resolution, have provided detailed insights into its architecture. pnas.orgrcsb.org Across the BRICHOS superfamily, only a few residues are strictly conserved: one aspartic acid (Asp) and two cysteine (Cys) residues. nih.govrsc.org In the proSP-C BRICHOS domain, these cysteines form an intramolecular disulfide bond that connects an α-helix to the central β-sheet, a feature likely conserved across all BRICHOS domains. nih.gov The human proSP-C BRICHOS domain also possesses an additional, non-conserved disulfide bond. nih.gov The conserved aspartic acid residue has been shown to be critical for the chaperone functions of the BRICHOS domain. rsc.org

Mutations within the BRICHOS domain of proSP-C are linked to interstitial lung disease (ILD), often leading to the formation of amyloid deposits composed of mature SP-C. pnas.orgfrontiersin.org Many of these disease-associated mutations occur in conserved hydrophobic residues within the β-sheet, highlighting their importance for the domain's function. slu.se

Intramolecular Chaperone Hypothesis of BRICHOS Domain

A primary proposed function of the BRICHOS domain within proSP-C is to act as an intramolecular chaperone. pnas.orgebi.ac.uk This hypothesis is based on the observation that the transmembrane segment of SP-C is highly hydrophobic and prone to aggregation and formation of β-sheet structures, which can lead to amyloid fibrils. frontiersin.orgslu.se The BRICHOS domain is thought to bind to this aggregation-prone region during the biosynthesis of proSP-C, preventing its misfolding and facilitating its correct insertion into the membrane as an α-helix. pnas.orgnih.gov

Experimental evidence supports this chaperone role. Recombinant BRICHOS domains have been shown to bind to the unfolded transmembrane segment of SP-C and promote its folding into an α-helical conformation. slu.seebi.ac.uk This interaction is crucial, as mutations that impair the chaperone activity of the BRICHOS domain lead to the accumulation and aggregation of misfolded proSP-C, resulting in endoplasmic reticulum stress and cell death. pnas.orgnih.govphysiology.org Therefore, the BRICHOS domain acts as a specific, built-in quality control mechanism to ensure the correct conformation of the mature SP-C peptide. nih.gov This function appears to be a critical step in preventing the development of certain forms of interstitial lung disease. pnas.org

Anti-amyloidogenic Capacity of BRICHOS Domain

Beyond its role as an intramolecular chaperone for its native protein, the isolated BRICHOS domain exhibits a broader anti-amyloidogenic capacity. nih.govnih.gov It can effectively inhibit the fibril formation of other amyloidogenic peptides, such as the amyloid β-peptide (Aβ) associated with Alzheimer's disease. pnas.orgfrontiersin.org This suggests that the BRICHOS domain can recognize and interact with aggregation-prone structures that are not part of its own precursor protein. rsc.orgki.se

The mechanism of this anti-amyloid activity involves the BRICHOS domain binding to the surface of amyloid fibrils, which in turn reduces the formation of toxic oligomeric species that are by-products of fibril formation. frontiersin.orgrsc.org The conserved hydrophobic surfaces of the central β-sheet in the BRICHOS domain are thought to be well-suited for binding to β-hairpin intermediates that are common in amyloid formation pathways. pnas.org

Studies have demonstrated that recombinant BRICHOS domains from both proSP-C and Bri2 can delay the aggregation and reduce the toxicity of Aβ peptides in vitro and in vivo models. frontiersin.orgrsc.org This broad-spectrum anti-amyloid activity has positioned the BRICHOS domain as a potential therapeutic agent for a range of protein misfolding diseases. nih.govrsc.org The ability of the BRICHOS domain to act as a chaperone against both its "client" peptide within the same molecule and other "foreign" amyloidogenic proteins highlights its versatile role in preventing protein aggregation. nih.govki.se

Compound and Gene Nomenclature

NameType
This compound (proSP-C)Protein
Surfactant protein C (SP-C)Protein
SFTPCGene
Bri2Protein
Chondromodulin-IProtein
Amyloid β-peptide (Aβ)Peptide
Aspartic acid (Asp)Amino Acid
Cysteine (Cys)Amino Acid

Biosynthesis and Post Translational Maturation of Surfactant Protein C Precursor

Synthesis of Primary Surfactant Protein C Precursor Translation Product

The initial step in the biosynthesis of surfactant protein C is the translation of its corresponding mRNA into a primary polypeptide chain known as the pro-surfactant protein C (pro-SP-C). In humans, this precursor is a 197-amino acid protein, while in rats, it consists of 194 amino acids. atsjournals.orgphysiology.org Unlike many other secreted proteins, the primary translation product of SP-C does not possess a cleavable N-terminal signal sequence for its initial targeting to the endoplasmic reticulum. physiology.org The pro-SP-C molecule has a unique structure, with the 35-amino acid mature SP-C domain located internally, flanked by a 23-amino acid N-terminal propeptide and a much larger 136-amino acid C-terminal propeptide in the rat model. atsjournals.orgbiologists.com This precursor protein, with a molecular weight of approximately 21 kDa, is synthesized by alveolar type II epithelial cells. atsjournals.orgphysiology.org

Endoplasmic Reticulum Translocation and Folding of this compound

Following its synthesis on ribosomes, the pro-SP-C precursor must be translocated into the endoplasmic reticulum (ER), the site of initial folding and modification. Interestingly, the mature SP-C sequence itself, specifically the region from Phenylalanine-24 to Histidine-59, functions as an internal, non-cleavable signal anchor domain. physiology.org This domain mediates the insertion of the pro-SP-C molecule into the ER membrane as a type II transmembrane protein, with its N-terminus facing the cytoplasm and its C-terminus located within the ER lumen. biologists.com This bitopic, transmembrane orientation is a crucial feature of pro-SP-C's journey through the secretory pathway. physiology.orgbiologists.com

Once inside the ER, the pro-SP-C precursor undergoes proper folding, a process that is critical for its subsequent trafficking and processing. Studies have shown that mutations affecting conserved cysteine residues within the propeptide can lead to misfolding and retention in the ER, sometimes forming aggregates known as aggresomes. biologists.com The correct folding of pro-SP-C is a prerequisite for its exit from the ER and transport to downstream compartments of the secretory pathway, such as the Golgi apparatus. nih.gov

Proteolytic Processing Pathways of this compound

The maturation of pro-SP-C into the functional, mature SP-C peptide requires a series of precise proteolytic cleavage events that remove the flanking N-terminal and C-terminal propeptides. This processing occurs in subcellular compartments distal to the trans-Golgi network, including multivesicular bodies and lamellar bodies. nih.govphysiology.orgwikipedia.org

Sequential Cleavage Events of C-terminal Flanking Domains

The initial and most substantial proteolytic processing of pro-SP-C involves the removal of the large C-terminal flanking domain. atsjournals.org This process occurs in at least two distinct cleavage steps. atsjournals.orgphysiology.org Pulse-chase experiments have identified a 16 kDa intermediate, which results from the first C-terminal cleavage of the 21 kDa pro-SP-C. atsjournals.orgphysiology.org Subsequent cleavages further trim the C-terminus, leading to smaller intermediates. physiology.org The amino acid sequence at the extreme C-terminus, specifically residues Cysteine-186 to Isoleucine-194, has been shown to be essential for the correct intracellular targeting and subsequent proteolytic processing of the precursor. nih.gov

Sequential Cleavage Events of N-terminal Flanking Domains

Following the removal of the C-terminal propeptide, the N-terminal flanking domain is also cleaved. atsjournals.org This process also appears to be sequential. nih.gov Studies using epitope-specific antisera have revealed that an initial cleavage removes the proximal N-terminal region (Methionine-1 to Leucine-9). nih.gov This event occurs after the processing of the C-terminal domain but before the final packaging of the protein into lamellar bodies. nih.gov The remaining N-terminal portion is then removed to generate the mature SP-C peptide.

Roles of Specific Proteases in this compound Maturation (e.g., Cathepsin H)

Several proteases are implicated in the intricate processing of pro-SP-C. One key enzyme identified in this process is Cathepsin H, a cysteine protease. nih.govatsjournals.orgatsjournals.org Immunogold labeling studies have localized Cathepsin H along with pro-SP-C in electron-dense multivesicular bodies within type II pneumocytes. nih.govatsjournals.org It is believed that Cathepsin H is involved in the initial N-terminal processing step of pro-SP-C. nih.govatsjournals.org In vitro experiments have demonstrated that purified Cathepsin H can cleave recombinant pro-SP-C, generating a partially N-terminally processed intermediate. nih.govatsjournals.org The presence of enzymatically active Cathepsin H in isolated lamellar bodies further supports its role in the later stages of SP-C maturation. nih.gov

Modification Dynamics: Palmitoylation and Its Role in this compound Processing

A critical post-translational modification of the SP-C precursor is palmitoylation, the attachment of palmitic acid, a 16-carbon fatty acid, to specific cysteine residues. nih.govnih.gov This modification occurs on two cysteine residues located adjacent to the transmembrane domain of the pro-SP-C molecule. uu.nl Palmitoylation is not only a feature of the mature peptide but also occurs on the pro-SP-C precursor. nih.govuwo.ca

StageKey EventLocationMolecules Involved
3.1. Synthesis Translation of mRNA to pro-SP-CRibosomespro-SP-C mRNA, ribosomes
3.2. ER Translocation & Folding Insertion into ER membrane and foldingEndoplasmic Reticulumpro-SP-C, Sec61 translocon
3.3.1. C-terminal Processing Sequential cleavage of C-terminal domainPost-Golgi compartments (e.g., multivesicular bodies)pro-SP-C, proteases
3.3.2. N-terminal Processing Sequential cleavage of N-terminal domainPost-Golgi compartments (e.g., multivesicular bodies)pro-SP-C intermediates, proteases
3.3.3. Specific Protease Action N-terminal cleavageMultivesicular bodiespro-SP-C intermediates, Cathepsin H
3.4. Palmitoylation Attachment of palmitic acidEndoplasmic Reticulum/Golgipro-SP-C, palmitoyl-CoA

Intracellular Trafficking and Subcellular Compartmentalization of Surfactant Protein C Precursor

Endoplasmic Reticulum to Golgi Apparatus Transport

The biosynthesis of the 21-kD pro-SP-C begins in the endoplasmic reticulum (ER). atsjournals.org Like other secretory proteins, pro-SP-C is translocated into the ER lumen, where it undergoes initial folding and quality control. The transport of newly synthesized proteins from the ER to the Golgi apparatus is a fundamental step in the secretory pathway, mediated by COPII-coated transport vesicles. nih.govyoutube.com These vesicles bud from specialized ER exit sites (ERES) and move towards the cis-Golgi network. nih.govnih.gov

For pro-SP-C, proper folding and assembly within the ER are prerequisites for its export. nih.gov Misfolded or improperly assembled precursor proteins are retained in the ER and targeted for degradation, a process known as ER-associated degradation (ERAD). nih.gov This quality control mechanism ensures that only correctly configured pro-SP-C molecules proceed along the secretory pathway. Certain mutations in the SFTPC gene, such as the L184Q mutation, can lead to misfolding of pro-SP-C, causing its retention in the ER and subsequent degradation, which can result in a deficiency of mature SP-C and lung disease. mdpi.com The transport of pro-SP-C from the ER to the Golgi is an active process that relies on the proper functioning of the cellular transport machinery.

Golgi Complex to Post-Golgi Compartment Routing

Upon arrival at the cis-Golgi network, pro-SP-C traverses the Golgi stack, moving from the cis to the medial and then to the trans-Golgi cisternae. nih.gov Within the Golgi complex, the precursor protein may undergo further post-translational modifications. The trans-Golgi network (TGN) serves as a major sorting hub, directing proteins to their final destinations, such as the plasma membrane, lysosomes, or secretory vesicles. nih.gov

For pro-SP-C, the TGN is a critical juncture where it is sorted into a pathway leading to the late endosomal/lysosomal system, which includes multivesicular bodies (MVBs) and lamellar bodies (LBs). atsjournals.orgnih.gov This sorting prevents the precursor from being constitutively secreted from the cell. The routing of pro-SP-C to these post-Golgi compartments is a signal-mediated process, dependent on specific targeting motifs within the pro-SP-C sequence.

Traffic through Multivesicular Bodies and Lamellar Bodies

The journey of pro-SP-C to lamellar bodies, the storage and secretory organelles for surfactant, proceeds via multivesicular bodies (MVBs). MVBs are late endosomes characterized by the presence of intraluminal vesicles (ILVs) that are formed by the inward budding of the endosomal membrane. nih.gov

Pro-SP-C is delivered from the TGN to MVBs. Studies have shown that pro-SP-C localizes to CD-63-positive vesicles, which are characteristic of MVBs. atsjournals.orgnih.gov The delivery mechanism involves the recognition of sorting signals on pro-SP-C by the cellular trafficking machinery. This process ensures that the precursor is directed into the endosomal pathway rather than being secreted directly. The acidic environment of these late endosomal compartments is also thought to play a role in the subsequent processing of the precursor protein. atsjournals.org

Lamellar bodies are considered specialized lysosome-related organelles. nih.gov Within the MVBs, pro-SP-C undergoes further proteolytic processing. The N-terminal and C-terminal propeptides are cleaved away to generate the mature, hydrophobic 3.7-kD SP-C peptide. nih.gov Immunogold staining has revealed the presence of pro-SP-C in both MVBs and LBs, supporting the precursor-product relationship between these compartments. nih.gov The mature SP-C, being highly hydrophobic, integrates into the lipid membranes that are being packaged into the forming lamellar bodies. researchgate.net The concentric membrane layers characteristic of lamellar bodies are formed with the help of surfactant proteins, including SP-C. nih.gov

Mechanisms of Surfactant Protein C Precursor Recycling to the Cell Surface and Re-internalization

Recent research has unveiled a more complex trafficking route for pro-SP-C than previously understood. It has been demonstrated that wild-type pro-SP-C travels to the plasma membrane from the Golgi apparatus before being endocytosed. nih.govcam.ac.uk This internalization from the cell surface is dependent on the adaptor protein 2 (AP2) and occurs via clathrin-coated vesicles. nih.gov Following endocytosis, the precursor is then targeted to the MVBs.

This trafficking route via the cell surface appears to be a crucial step in the processing of pro-SP-C. nih.gov Studies on pathogenic mutants, such as SFTPC-I73T, which mislocalizes to the plasma membrane, have provided insights into this pathway. nih.gov The mutant protein's trafficking is delayed at the cell surface and it fails to efficiently traffic into the MVB, leading to its recycling back to the plasma membrane as a partially cleaved intermediate. cam.ac.uk This suggests that the re-internalization step is critical for the correct onward trafficking and processing of pro-SP-C. Furthermore, there is evidence that mature SP-C can be recycled from the alveolar space back into the lamellar bodies of type II cells, indicating a mechanism for the reuse of surfactant components. nih.govnih.gov

Identification of Specific Targeting Motifs within this compound

The intricate intracellular trafficking of pro-SP-C is governed by specific targeting motifs located within its amino acid sequence. These motifs act as postal codes, directing the protein to the correct subcellular compartments.

Research has identified crucial targeting signals in both the N-terminal and C-terminal domains of the pro-SP-C molecule. nih.govatsjournals.org Deletion of the last 22 amino acids at the C-terminus of pro-SP-C resulted in its retention within the endoplasmic reticulum, indicating that this region contains a signal necessary for intracellular targeting. atsjournals.org

Furthermore, the N-terminal propeptide of pro-SP-C contains motifs essential for its export from the Golgi and subsequent targeting to post-Golgi vesicles. atsjournals.orgnih.gov Studies using fusion proteins with enhanced green fluorescent protein (EGFP) have shown that specific deletions within the N-terminal domain of pro-SP-C lead to its retention in the ER. nih.gov For instance, a region between amino acids 10 and 18 of the pro-protein has been identified as critical for targeting to CD-63-positive vesicles. nih.gov The PPDY motif within the N-terminal domain has been shown to mediate association with the ubiquitin ligase Nedd4, which is required for the anterograde transport of the proprotein to distal processing compartments. nih.gov

Protein Quality Control and Chaperone Interactions in Surfactant Protein C Precursor Metabolism

Endoplasmic Reticulum Quality Control Mechanisms for Surfactant Protein C Precursor

The endoplasmic reticulum serves as the primary site for the folding and assembly of secretory and membrane proteins, including pro-SP-C. A stringent ER quality control (ERQC) system ensures that only correctly folded proteins are transported to the Golgi apparatus for further processing. oup.com Misfolded proteins are retained within the ER, where they are targeted for degradation through a process known as ER-associated degradation (ERAD). oup.comnih.gov

Mutations in the pro-SP-C gene (SFTPC), particularly within the C-terminal BRICHOS domain, can lead to protein misfolding. nih.goversnet.org These misfolded mutant proteins, such as SP-CΔexon4 and SP-CL188Q, are retained within the ER. nih.govmolbiolcell.org This retention triggers the unfolded protein response (UPR), a comprehensive signaling network designed to alleviate ER stress. molbiolcell.orgatsjournals.org The UPR is initiated by three ER-resident transmembrane sensors: PERK, IRE1, and ATF6. molbiolcell.org

Activation of the UPR in response to misfolded pro-SP-C leads to several downstream events:

Transcriptional Upregulation of Chaperones: The UPR boosts the production of ER-resident chaperones, such as BiP/GRP78 and Hsp40/HDJ-2, to enhance the protein folding capacity of the ER. nih.govmolbiolcell.org

Translational Attenuation: To reduce the influx of new proteins into the stressed ER, the UPR can induce a temporary halt in general protein synthesis. molbiolcell.org

Induction of ERAD Components: The UPR upregulates the expression of proteins involved in the ERAD pathway to facilitate the clearance of terminally misfolded proteins. molbiolcell.orgnih.gov

If these adaptive measures fail to resolve the protein folding defect and ER stress persists, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. nih.govnih.gov Studies have shown that the expression of certain pro-SP-C mutants leads to an exaggerated and sustained UPR, resulting in caspase-3 activation and apoptosis of alveolar epithelial cells. nih.govnih.gov This toxic gain-of-function is a key pathogenic mechanism in ILD associated with SFTPC mutations. nih.goversnet.org Misfolded pro-SP-C that cannot be refolded is ultimately targeted for retrotranslocation from the ER to the cytoplasm for degradation by the proteasome. nih.govnih.gov However, some mutants can inhibit proteasome activity, further exacerbating cellular stress. nih.govnih.gov

ERQC ComponentFunction in pro-SP-C MetabolismConsequence of Dysfunction
UPR Sensors (PERK, IRE1, ATF6) Detect accumulation of misfolded pro-SP-C in the ER. molbiolcell.orgChronic activation leads to ER stress, inflammation, and apoptosis. nih.govatsjournals.orgnih.gov
ER Chaperones (e.g., BiP/GRP78) Assist in the proper folding of pro-SP-C; recognize misfolded forms. nih.govresearchmap.jpSaturation of chaperone capacity leads to protein aggregation. ersnet.org
ER-Associated Degradation (ERAD) Targets terminally misfolded pro-SP-C for proteasomal degradation. molbiolcell.orged.ac.ukAccumulation of toxic pro-SP-C aggregates, proteasome inhibition. nih.govnih.gov

Chaperone Association and Disassociation with this compound

Molecular chaperones are critical for the proper folding, trafficking, and degradation of pro-SP-C. The interaction of chaperones with pro-SP-C is a dynamic process, dictated by the folding status of the precursor protein.

Binding Immunoglobulin Protein (BiP/GRP78): BiP is a major ER-resident chaperone of the Hsp70 family that plays a central role in the quality control of pro-SP-C. researchmap.jpnih.gov It binds to exposed hydrophobic regions of unfolded or misfolded pro-SP-C, preventing aggregation and assisting in proper folding. researchmap.jp In the case of misfolded mutant pro-SP-C, BiP association is prolonged. molbiolcell.org This sustained binding is a key step in targeting the aberrant protein for degradation via the ERAD pathway. nih.gov

ERdj4 and ERdj5: These DnaJ/Hsp40 family co-chaperones are essential for the ERAD of non-glycosylated proteins like pro-SP-C. molbiolcell.orgmolbiolcell.org ERdj4 and ERdj5 are specifically upregulated in response to the expression of misfolded pro-SP-C mutants. molbiolcell.org They associate with the misfolded proprotein and are thought to recruit BiP, stimulating its ATPase activity. molbiolcell.orgnih.gov This action facilitates the targeting of the misfolded pro-SP-C to the degradation machinery. molbiolcell.org Studies show that ERdj4 and ERdj5 remain associated with the misfolded precursor until it is dislocated to the cytosol for proteasomal degradation. molbiolcell.orgmolbiolcell.org

Calnexin: As pro-SP-C is an integral membrane protein, it interacts with the membrane-bound chaperone calnexin. nih.gov Co-localization studies have demonstrated that mutant pro-SP-C is retained in the calnexin-positive ER compartment, indicating an interaction with this chaperone as part of the quality control process. nih.gov

Chemical Chaperones: Small molecules known as chemical chaperones can also influence pro-SP-C folding. For instance, 4-phenylbutyric acid (PBA) has been shown to stabilize the conformation of certain pro-SP-C mutants, rescuing them from ERAD and allowing them to traffic beyond the ER. ed.ac.ukatsjournals.org This suggests that PBA can promote a folding state that is recognized as acceptable by the ERQC machinery, leading to the disassociation of ER-resident chaperones. atsjournals.org

The table below summarizes the key chaperones and their roles in pro-SP-C metabolism.

Chaperone/Co-chaperoneTypeRole in pro-SP-C Metabolism
BiP/GRP78 Hsp70 FamilyBinds to unfolded/misfolded pro-SP-C, assists folding, targets for ERAD. molbiolcell.orgresearchmap.jp
ERdj4 DnaJ/Hsp40 FamilyCo-chaperone for BiP; essential for ERAD of misfolded pro-SP-C. molbiolcell.orgnih.govmolbiolcell.org
ERdj5 DnaJ/Hsp40 FamilyCo-chaperone for BiP; essential for ERAD of misfolded pro-SP-C. molbiolcell.orgnih.govmolbiolcell.org
Calnexin Lectin-like ChaperoneInteracts with membrane-bound pro-SP-C, involved in ER retention of mutants. nih.gov
4-Phenylbutyric Acid (PBA) Chemical ChaperoneStabilizes mutant pro-SP-C, promoting proper folding and trafficking. ed.ac.ukatsjournals.org

Role of BRICHOS Domain in this compound Folding and Stability

The C-terminal region of pro-SP-C contains a highly conserved sequence of about 100 amino acids known as the BRICHOS domain. nih.govnih.gov This domain is found in a family of proteins linked to diverse diseases, including dementia and cancer. nih.gov In the context of pro-SP-C, the BRICHOS domain functions as an intramolecular chaperone, a built-in guide that prevents the aggregation of the highly hydrophobic and aggregation-prone mature SP-C region of the precursor. ersnet.orged.ac.uk

The BRICHOS domain is thought to bind to the unfolded transmembrane helix of pro-SP-C, shielding its hydrophobic surfaces and maintaining it in a soluble, non-aggregated state during its transit through the secretory pathway. ed.ac.uk This self-chaperoning activity is crucial for the correct folding and subsequent proteolytic processing of pro-SP-C. ersnet.org

Mutations within the BRICHOS domain, such as the Δexon4 deletion or the L188Q point mutation, are strongly associated with severe, early-onset ILD. atsjournals.orgersnet.org These mutations are believed to compromise the chaperone function of the BRICHOS domain. ed.ac.uk A dysfunctional BRICHOS domain is unable to prevent the misfolding and aggregation of the pro-SP-C molecule. nih.goversnet.org This leads to the accumulation of misfolded pro-SP-C in the ER, triggering the UPR and significant ER stress, which ultimately results in epithelial cell injury and apoptosis. nih.govnih.govnih.gov Therefore, the stability and proper function of the BRICHOS domain are indispensable for the correct metabolism of pro-SP-C and the health of alveolar epithelial cells.

Ubiquitination Pathways in this compound Turnover

Proteins that are terminally misfolded within the ER are eliminated via the ERAD pathway, a process culminating in their degradation by the cytosolic 26S proteasome. oup.comnih.gov A key step in this pathway is the covalent attachment of ubiquitin, a small regulatory protein, to the misfolded substrate. This ubiquitination serves as a signal for recognition and degradation by the proteasome. nih.gov

The turnover of misfolded pro-SP-C is heavily dependent on this ubiquitination system. After being recognized by chaperones like BiP and its co-chaperones ERdj4/ERdj5, the misfolded pro-SP-C is targeted to a membrane-embedded ubiquitin ligase (E3) complex in the ER membrane. molbiolcell.orgnih.gov While the specific E3 ligase responsible for pro-SP-C ubiquitination has not been definitively identified in all studies, the process involves the retrotranslocation of the protein from the ER lumen or membrane into the cytosol. nih.gov

During or after retrotranslocation, the misfolded pro-SP-C is polyubiquitinated. This process is facilitated by the ubiquitin ligase complex, which transfers ubiquitin molecules to lysine (B10760008) residues on the substrate protein. The AAA-ATPase p97/VCP is a critical component of this process, using the energy from ATP hydrolysis to extract the ubiquitinated protein from the ER membrane and deliver it to the proteasome. molbiolcell.orgmolbiolcell.org Evidence for this pathway comes from studies showing that misfolded SP-C, along with chaperones ERdj4 and ERdj5, co-precipitates with p97/VCP. molbiolcell.orgmolbiolcell.org

Furthermore, the expression of certain pathogenic pro-SP-C mutants, such as SP-CΔexon4, leads to the formation of ubiquitinated perinuclear inclusion bodies, or aggresomes. nih.goversnet.org The formation of these aggregates often occurs when the ERAD pathway and the proteasome are overwhelmed or inhibited. nih.govnih.gov Some studies have shown that these mutant proteins can directly inhibit proteasome activity, creating a vicious cycle of protein aggregation and cellular toxicity that contributes to the pathogenesis of ILD. nih.govnih.gov

Mechanisms of Surfactant Protein C Precursor Misfolding and Aggregation

Conformational Dynamics of Surfactant Protein C Precursor

The mature SP-C peptide is renowned for being one of the most hydrophobic proteins, predominantly composed of a valine-rich α-helix. portlandpress.com This α-helical structure is crucial for its function in reducing surface tension within the alveoli. portlandpress.com However, this conformation is kinetically stabilized and can undergo a dramatic transformation. portlandpress.com Under certain conditions, SP-C can transition from its monomeric α-helical state to β-sheet aggregates. portlandpress.comnih.gov This conformational switch is a hallmark of amyloid fibril formation and is considered a critical step in the pathogenesis of SP-C-related lung diseases. nih.govresearchgate.net

Molecular dynamics simulations have shown that the unfolding of the SP-C protein often initiates at the amino-terminal end. nih.gov Studies have revealed that the poly-valine helix of SP-C is kinetically stabilized, and once it unfolds, the formation of β-sheet aggregates occurs much more rapidly than refolding into its helical structure. portlandpress.com The removal of palmitoyl (B13399708) groups, which are post-translational modifications attached to cysteine residues near the N-terminus, has been shown to accelerate this α-helix unfolding and subsequent fibril formation. portlandpress.comnih.gov

The precursor protein, proSP-C, contains a C-terminal BRICHOS domain. jci.org This domain is thought to function as an intramolecular chaperone, aiding in the proper folding and insertion of the transmembrane α-helix of the mature peptide. jci.org Mutations within this BRICHOS domain can severely impair its chaperone-like function, leading to misfolding of the proSP-C molecule. jci.orgnih.gov

Formation of Aberrant Protein Species and Aggregates

Misfolding of the SP-C precursor prevents its normal trafficking and processing, leading to the accumulation of aberrant protein species and the formation of aggregates.

Cytosolic Accumulation and Inclusion Body Formation (Aggresomes)

Mutations in the SP-C gene (SFTPC), particularly within the BRICHOS domain, are strongly linked to the misfolding and subsequent aggregation of the proprotein. nih.govnih.gov For instance, the exon 4 deletion mutant (hSP-CΔexon4) and the L188Q point mutation lead to the accumulation of the misfolded protein. nih.govphysiology.org

Instead of being properly trafficked through the secretory pathway for processing and secretion, these misfolded proSP-C mutants are retained, often within the endoplasmic reticulum (ER). nih.govmolbiolcell.org The cell's quality control machinery attempts to clear these aberrant proteins, primarily through the ubiquitin-proteasome system (UPS). nih.gov However, when the production of misfolded proteins overwhelms the capacity of the UPS, they are retrotranslocated to the cytoplasm. nih.gov

In the cytosol, these misfolded proteins can form aggregates. nih.gov These aggregates often coalesce into larger, organized structures known as inclusion bodies or aggresomes, which are typically located in a perinuclear position, close to the microtubule-organizing center. nih.govbiologists.com The formation of these ubiquitinated inclusion bodies is a common feature observed in cells expressing mutant SP-C. nih.govphysiology.org Studies have shown that mutations affecting conserved cysteine residues in the C-terminus of proSP-C, which are critical for disulfide bond formation and proper folding, result in misfolding and the formation of stable aggregates within aggresomes. biologists.com

Amyloid-like Fibril Formation by Surfactant Protein C

The β-sheet aggregates formed from misfolded SP-C can further organize into highly structured, insoluble amyloid-like fibrils. nih.govresearchgate.net This process is not just an in vitro phenomenon; SP-C amyloid fibrils have been identified in the lungs of patients with interstitial lung disease and pulmonary alveolar proteinosis (PAP). nih.govnih.gov

The transformation from a functional α-helix to a pathogenic β-sheet structure is a key event. portlandpress.com The poly-valine region of SP-C, while forming an α-helix in its native state, is predicted to have a high propensity for forming β-strands. portlandpress.com This "discordance" between the observed and predicted secondary structure is also seen in other amyloid-forming proteins like the amyloid-β peptide in Alzheimer's disease. portlandpress.com The removal of palmitoyl chains from SP-C significantly increases the rate of fibril formation, suggesting that these lipid modifications help stabilize the native α-helical conformation. nih.gov

Dominant-Negative Interference by Misfolded this compound

Mutations in the SFTPC gene are typically heterozygous, meaning that both the mutant and the wild-type (normal) proSP-C are produced in the same cell. atsjournals.org A critical aspect of the disease mechanism is the dominant-negative effect of the misfolded mutant protein on its wild-type counterpart. nih.govatsjournals.org

ProSP-C is known to form homomeric associations during its trafficking through the cell. physiology.org When a misfolded mutant protein is present, it can interact with and trap the correctly folded wild-type proSP-C. nih.gov This heteromeric association prevents the normal trafficking and processing of the wild-type protein, leading to its co-localization with the mutant form in the aggresomes. nih.gov Consequently, there is a significant reduction or complete absence of mature, functional SP-C, even though one functional copy of the gene is present. atsjournals.orgnih.gov This dominant-negative mechanism exacerbates the loss of functional SP-C and contributes to the cellular toxicity and lung pathology. nih.govatsjournals.org

Interplay between this compound Misfolding and Cellular Stress Responses

The accumulation of misfolded proSP-C in the endoplasmic reticulum triggers a sophisticated cellular stress response known as the Unfolded Protein Response (UPR). nih.govmolbiolcell.org The UPR is a quality control mechanism that aims to restore ER homeostasis by reducing the protein load, increasing the folding capacity, and promoting the degradation of misfolded proteins. molbiolcell.org

Expression of SP-C BRICHOS mutants has been shown to upregulate multiple components of the UPR, including ER-resident chaperones and transcription factors like X-box binding protein-1 (XBP-1). nih.govatsjournals.org However, prolonged or overwhelming ER stress, as caused by the continuous production of aggregation-prone mutant proSP-C, can shift the UPR from a pro-survival to a pro-apoptotic pathway. nih.govnih.gov

This chronic ER stress can lead to the activation of apoptotic pathways, involving caspases such as caspase-3 and caspase-4, and the release of mitochondrial cytochrome c. nih.govphysiology.org Furthermore, the expression of these mutant proteins has been linked to the inhibition of the proteasome, further impairing the cell's ability to clear misfolded proteins and exacerbating cellular stress. nih.govnih.gov The induction of ER stress by mutant SP-C can also promote proinflammatory signaling, such as the secretion of IL-8, potentially contributing to the inflammation seen in interstitial lung disease. atsjournals.org Thus, the misfolding of the SP-C precursor creates a vicious cycle of aggregation, ER stress, proteasome dysfunction, and apoptosis, ultimately leading to epithelial cell injury and lung disease. nih.govnih.gov

Cellular Consequences of Aberrant Surfactant Protein C Precursor Processing

Endoplasmic Reticulum Stress Induction and Unfolded Protein Response Activation

Mutations in the SFTPC gene, particularly those within the BRICHOS domain, result in a misfolded pro-SP-C that is retained within the endoplasmic reticulum (ER). nih.govphysiology.orgmolbiolcell.org This accumulation of unfolded proteins triggers a state of ER stress and activates a complex signaling network known as the unfolded protein response (UPR). nih.govphysiology.orgmolbiolcell.org The UPR is an adaptive mechanism designed to restore ER homeostasis by attenuating protein translation, enhancing the expression of chaperone proteins, and inducing the degradation of misfolded proteins. physiology.org However, prolonged or severe ER stress can overwhelm these protective measures, leading to cellular dysfunction and apoptosis. physiology.orgpnas.org

Studies have shown that the expression of mutant pro-SP-C, such as the L188Q and Δexon4 variants, leads to the upregulation of ER stress markers. pnas.orgnih.gov This has been observed in both cell culture models and in the lungs of patients with familial and sporadic idiopathic pulmonary fibrosis (IPF). physiology.orgpnas.orgphysiology.orgphysiology.org The presence of ER stress in alveolar epithelial cells (AECs) is a prominent feature in IPF, suggesting its significant contribution to the disease's pathogenesis. physiology.orgnih.gov

Signaling Pathways Involved in Surfactant Protein C Precursor-Induced ER Stress

The UPR is mediated by three primary ER transmembrane sensor proteins: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). physiology.orgmolbiolcell.org The accumulation of misfolded pro-SP-C activates these sensors, initiating distinct signaling cascades.

The IRE1 pathway is a key player in pro-SP-C-induced ER stress. nih.gov Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1). nih.gov This spliced XBP1 (sXBP1) then acts as a potent transcription factor, upregulating genes involved in protein folding and degradation. nih.govjci.org Studies have demonstrated increased levels of sXBP1 in cells expressing mutant pro-SP-C. nih.govjci.org Furthermore, the IRE1 pathway can activate c-Jun N-terminal kinase (JNK) signaling, which has been linked to proinflammatory cytokine release in response to mutant pro-SP-C expression. nih.govnih.gov

The PERK pathway, when activated, phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis. molbiolcell.org However, some studies on lung tissue from mice with the L188Q SFTPC mutation and humans with IPF did not find increased levels of phosphorylated eIF2α, suggesting that this branch of the UPR may not be the predominant one in all contexts of pro-SP-C-induced ER stress. pnas.org

Upregulation of Chaperone Genes in Response to Misfolding

A central component of the UPR is the increased expression of molecular chaperones, which assist in the proper folding of proteins and prevent their aggregation. nih.gov The accumulation of misfolded pro-SP-C leads to a significant upregulation of various chaperone genes.

One of the most prominent chaperones upregulated in response to mutant pro-SP-C is the 78-kDa glucose-regulated protein (GRP78), also known as BiP. nih.govnih.gov GRP78/BiP is a master regulator of the UPR and plays a crucial role in protein folding within the ER. physiology.org Increased expression of GRP78 has been consistently observed in cellular models of pro-SP-C misfolding. nih.govnih.gov

Other chaperones, such as HDJ2/HSP40 and the ER-localized DnaJ homologues ERdj4 and ERdj5, are also induced. nih.govmolbiolcell.orgnih.gov ERdj4 and ERdj5 have been shown to specifically associate with misfolded pro-SP-C and are required for its degradation through the ER-associated degradation (ERAD) pathway. molbiolcell.orgnih.gov These chaperones work in concert with other components of the cellular quality control machinery to attempt to clear the misfolded protein and alleviate ER stress. molbiolcell.org

Proteasome System Dysfunction and Impaired Degradation Pathways

The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins, including misfolded proteins retrotranslocated from the ER. physiology.orgnih.gov However, the persistent production and accumulation of aberrant pro-SP-C can overwhelm and ultimately inhibit the function of the proteasome. nih.govphysiology.org This dysfunction creates a vicious cycle, where the cell's ability to clear the toxic protein is compromised, leading to further accumulation and aggregation. nih.govatsjournals.org

Studies have demonstrated that the expression of mutant pro-SP-C, particularly the Δexon4 variant, directly inhibits proteasome activity. nih.govnih.gov This inhibition is not only detrimental to the clearance of the mutant protein itself but also affects the degradation of other cellular proteins, leading to widespread cellular dysfunction. nih.govatsjournals.org The impairment of the proteasome system is a key factor in the toxic gain-of-function mechanism associated with pro-SP-C mutations. nih.gov In some neurodegenerative diseases, protein aggregates have been shown to inhibit proteasome function, a mechanism that appears to be shared in the context of certain pro-SP-C mutations. nih.gov

Alveolar Epithelial Cell Injury and Apoptosis

The culmination of ER stress, UPR activation, and proteasome dysfunction is injury and, ultimately, apoptosis of alveolar epithelial cells. nih.govmednexus.org This loss of AECs is a critical event in the pathogenesis of interstitial lung diseases associated with SFTPC mutations. mednexus.orgersnet.org The death of these cells disrupts the integrity of the alveolar epithelium and impairs the lung's ability to repair itself, contributing to the development of fibrosis. nih.govnih.gov

Expression of mutant pro-SP-C in AECs leads to increased cytotoxicity and a predisposition to apoptosis, particularly in response to a "second hit" like bleomycin (B88199) treatment. physiology.orgpnas.org This suggests that the presence of the mutant protein renders the cells more vulnerable to injury. pnas.org

Caspase Activation and Apoptotic Cell Death Pathways

The apoptotic cell death induced by aberrant pro-SP-C involves the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Both the intrinsic and extrinsic pathways of apoptosis have been implicated.

Studies have shown that the expression of mutant pro-SP-C, such as the Δexon4 and L188Q variants, leads to the activation of caspase-3, a key executioner caspase. nih.govatsjournals.orgnih.gov This activation is a downstream consequence of the prolonged ER stress and UPR. nih.gov The induction of apoptosis is a direct result of the toxic gain-of-function conferred by the misfolded protein. nih.gov While the precise intermediates linking the UPR to caspase-3 activation in this context are still being fully elucidated, the connection is clear. nih.govresearchgate.net Some research also points to the involvement of caspase-12, an ER-resident caspase that can be activated by severe ER stress. pnas.org

Oxidative Stress Induced by Mutant this compound Expression

In addition to ER stress, the expression of mutant pro-SP-C can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. physiology.orgnih.gov The accumulation of misfolded proteins in the ER is known to be a source of ROS production. nih.gov

Studies in mouse models with the L184Q mutation (the murine equivalent of the human L188Q mutation) have shown transient activation of oxidative stress in neonatal alveolar type 2 cells. jci.orgnih.gov This oxidative stress was linked to impaired expansion of these cells during postnatal development, leading to a long-term deficit in their numbers and a reduced regenerative capacity in the adult lung. jci.orgnih.gov Furthermore, treatment with antioxidants was able to restore the differentiation of AT2 cells in organoid cultures, highlighting the significant role of oxidative stress in the cellular dysfunction caused by mutant pro-SP-C. nih.govmdpi.com The combination of ER stress and oxidative stress creates a highly toxic intracellular environment that promotes cell death and contributes to the pathogenesis of lung disease. nih.gov

Alterations in Alveolar Type II Cell Fate and Proliferation

The accumulation of misfolded this compound (proSP-C) within alveolar type II (AT2) cells has profound consequences for the fate and proliferative capacity of these crucial lung epithelial cells. Mutations in the SFTPC gene are a primary cause of this aberrant processing, leading to a cascade of events that ultimately impairs the ability of the alveolar epithelium to maintain and regenerate itself. nih.goversnet.org

Research using mouse models with a knocked-in familial disease-associated SFTPC mutation, L188Q (equivalent to L184Q in mice), has revealed significant effects on the AT2 cell population, particularly during the critical period of postnatal lung development. nih.govnih.gov In neonatal mice, the expression of the mutant proSP-CLQ was associated with transient increases in oxidative stress and apoptosis of AT2 cells. nih.govjci.org This led to a notable impairment in the normal expansion of the AT2 cell pool during alveolarization. nih.govjci.org The consequence is a permanent reduction in the total number of AT2 cells, which compromises the regenerative capacity of the lung in adulthood. nih.govnih.gov

Furthermore, aberrant proSP-C processing directly affects the differentiation potential of AT2 cells, which also function as progenitors for alveolar type I (AT1) cells. mdpi.com In ex vivo organoid cultures of AT2 cells isolated from mice with the L184Q mutation, the differentiation of AT2 to AT1 cells was inhibited. nih.govnih.gov Interestingly, treatment with an antioxidant was able to promote this differentiation, suggesting that the increased oxidative stress caused by the mutant protein is a key mechanism behind the impaired cell fate decision. nih.govnih.gov Studies on organoids with the SftpcL184Q mutation also showed that these cells can become halted in a transitional state, affecting both their proliferation and their ability to transdifferentiate into mature AT1 cells. mdpi.comresearchgate.net

The underlying mechanism for this cellular dysfunction is often the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). physiology.orgphysiology.org The accumulation of misfolded proSP-C, as seen with BRICHOS domain mutants like L188Q and Δexon4, activates these cellular stress pathways. physiology.orgatsjournals.org Persistent ER stress can shift the cellular balance towards apoptosis, leading to the death of AT2 cells. physiology.orgnih.gov This cytotoxic effect, driven by the accumulation of toxic, misfolded protein aggregates, is a common pathogenic mechanism in interstitial lung diseases associated with SFTPC mutations. atsjournals.orgersnet.org

Table 1: Effects of Specific proSP-C Mutations on Alveolar Type II (AT2) Cell Fate
MutationPrimary Cellular EffectConsequence for AT2 CellsResearch Model
L188Q (Human) / L184Q (Mouse)Increased oxidative stress, apoptosis, and inhibited differentiation. nih.govnih.govImpaired postnatal expansion, permanent reduction in AT2 cell numbers, and decreased regenerative capacity. nih.govnih.gov Halts cells in a transitional state. mdpi.comresearchgate.netKnock-in Mouse Model, 3D Organoids. nih.govmdpi.com
BRICHOS domain mutations (general)ER stress, unfolded protein response (UPR) activation, and apoptosis. physiology.orgatsjournals.orgnih.govCell death, cytotoxicity from protein aggregates. atsjournals.orgersnet.orgIn vitro Cell Lines (A549, HEK-293). physiology.orgatsjournals.org
I73TAltered protein trafficking and dysregulated proteostasis. ersnet.orgDisruption of normal protein processing, leading to cellular dysfunction. ersnet.orgersnet.orgCellular pathway manipulation studies. ersnet.org

Impact on Surfactant Lipid Composition and Metabolism within Alveolar Type II Cells

The integrity of pulmonary surfactant relies on a precise composition of lipids and proteins, which is orchestrated within alveolar type II (AT2) cells. Aberrant processing of the this compound (proSP-C) not only harms the AT2 cell itself but also disrupts the delicate balance of surfactant lipid metabolism. ersnet.orgnih.gov

Mutations in SFTPC can lead to significant alterations in the lipid profile of AT2 cells. For instance, the A116D mutation, when expressed in alveolar epithelial cells, results in decreased intracellular levels of phosphatidylcholine (PC), the most abundant phospholipid in surfactant, and a concurrent increase in lysophosphatidylcholine (B164491) (lyso-PC). nih.gov This shift indicates a disruption in phospholipid synthesis or an increase in its degradation. Similarly, the common I73T mutation has been reported to alter surfactant lipid composition. ersnet.orgnih.gov The loss of mature SP-C, or the presence of misfolded proSP-C, can directly interfere with the normal function of surfactant. In one case involving a deletion mutation in the SFTPC gene, the resulting airway surfactant was deficient in both mature SP-B and SP-C, leading to a disruption of the surfactant phospholipid layer and increased surface tension. atsjournals.org

The mechanisms behind these lipid alterations are multifaceted. SP-C itself plays a role in the metabolism and function of surfactant lipids. It enhances the adsorption and spreading of phospholipids (B1166683) at the air-liquid interface and is involved in the reuptake of secreted surfactant for recycling by the AT2 cell. nih.govnih.govphysiology.org Therefore, a deficiency in mature, functional SP-C due to misprocessing can impair these functions. atsjournals.org

Furthermore, the cellular stress caused by mutant proSP-C can have broader effects on lipid homeostasis. The proper synthesis and transport of surfactant lipids are critically dependent on other proteins, such as the ATP-binding cassette transporter A3 (ABCA3), which imports lipids into lamellar bodies, the storage organelles for surfactant. physiology.orgphysiology.org It has been noted that mutations in ABCA3 can influence the severity of lung disease associated with SFTPC mutations, suggesting a functional interplay between proSP-C processing and lipid transport. physiology.org Disruption of proSP-C trafficking may indirectly affect the expression or function of key regulators of lipid metabolism. For example, the absence of SFTPC has been hypothesized to alter the surfactant lipid composition in a manner that promotes the formation of lipid-laden foam cells, which can contribute to lung pathology. atsjournals.org

Table 2: Impact of Aberrant proSP-C on Surfactant Lipid Composition
Mutation/ConditionObserved Impact on LipidsProposed MechanismReference
A116DDecreased intracellular phosphatidylcholine (PC); Increased lyso-PC.Impaired processing of proSP-C alters cellular lipid homeostasis. nih.gov
I73TAltered surfactant lipid composition.Dysregulated proteostasis and altered trafficking affect lipid interactions. ersnet.org
Exon 3 DeletionLittle to no mature SP-B or SP-C in airway surfactant; increased surface tension.Dominant negative effect on surfactant protein metabolism disrupts the phospholipid layer. atsjournals.org
SFTPC DeficiencyAltered lipid composition potentially promoting foam cell development.Loss of SP-C function in modulating the surfactant lipid environment. atsjournals.org

Genetic Bases of Surfactant Protein C Precursor Dysfunction in Lung Pathologies

Identification of Pathogenic SFTPC Mutations (e.g., Δexon4, I73T, L188Q)

Over 35 pathogenic mutations have been identified in the SFTPC gene, leading to surfactant dysfunction. medlineplus.gov These mutations are primarily missense, though deletions and splice site variants also occur. preventiongenetics.com They are broadly categorized based on their location within the pro-SP-C protein, particularly whether they fall within the C-terminal BRICHOS domain (residues 94-197) or the linker region preceding it. springermedizin.dejci.orgersnet.org

The BRICHOS domain is thought to function as an intramolecular chaperone, preventing the aggregation of the highly hydrophobic mature SP-C peptide during intracellular processing. springermedizin.deersnet.org Mutations in this domain, such as L188Q and Δexon4 , often lead to protein misfolding, retention in the endoplasmic reticulum (ER), and activation of the unfolded protein response (UPR) and ER stress, ultimately causing AT2 cell apoptosis. nih.govjci.orgjci.org The L188Q mutation, a heterozygous T to A transversion in exon 5, was one of the first to be linked to familial pulmonary fibrosis, with in vitro studies demonstrating its significant toxicity. ersnet.org The Δexon4 mutation, a deletion of exon 4, is another well-documented pathogenic variant that results in a misfolded protein. springermedizin.ded-nb.infojci.org

Conversely, mutations outside the BRICHOS domain, such as I73T , affect the proprotein differently. The I73T mutation (a c.218T>C or g.1286T>C substitution) is the most common SFTPC mutation, accounting for approximately 25-30% of cases. springermedizin.depreventiongenetics.comnih.gov This mutation, located in the C-terminus linker domain, does not typically induce a classic ER stress response. physiology.org Instead, it disrupts the normal trafficking of pro-SP-C, causing it to be misrouted to the cell surface and accumulate in the endosomal system, which interferes with cellular processes like macroautophagy and leads to AT2 cell dysfunction. physiology.orgersnet.org

Other identified pathogenic mutations include G100S, which also falls within the BRICHOS domain and has been shown to induce ER stress and apoptosis. ersnet.org The table below summarizes key pathogenic SFTPC mutations and their characteristics.

MutationLocationConsequenceCellular Mechanism
I73T Linker DomainMissense substitution of threonine for isoleucine. physiology.orgAberrant trafficking to plasma membrane and endosomes, disrupting macroautophagy. physiology.orgersnet.org
L188Q BRICHOS DomainMissense substitution of glutamine for leucine. ersnet.orgresearchgate.netProtein misfolding, ER retention, and induction of ER stress and apoptosis. nih.govjci.org
Δexon4 BRICHOS DomainDeletion of exon 4. researchgate.netLeads to a highly aggregation-prone, misfolded protein causing AT2 cell death. springermedizin.ded-nb.info
G100S BRICHOS DomainMissense substitution of serine for glycine. ersnet.orgInduces ER stress and apoptotic cell death. ersnet.org

Segregation of SFTPC Mutations with Familial Lung Disease Phenotypes

SFTPC mutations are a significant cause of familial pulmonary fibrosis (FPF), a condition characterized by idiopathic interstitial pneumonia in two or more first-degree relatives. ersnet.org In these families, the disease is typically transmitted in an autosomal dominant pattern with incomplete penetrance and variable expressivity, meaning not everyone who inherits the mutation will develop the disease, and the clinical presentation can vary widely among affected family members. ersnet.orgjci.orgatsjournals.orgnih.gov

Landmark studies have demonstrated the co-segregation of specific SFTPC mutations with lung disease in large kindreds. For example, the L188Q mutation was identified in a large family where 11 members had pulmonary fibrosis. ersnet.org In this family, affected adults typically presented with a usual interstitial pneumonia (UIP) pattern, while children showed cellular nonspecific interstitial pneumonia (NSIP). ersnet.orgjci.org Similarly, a novel G100S mutation was found to co-segregate with disease in a Japanese family with six individuals diagnosed with pulmonary fibrosis over three generations. ersnet.org

The presence of pediatric lung disease within a family primarily affected by adult-onset FPF can be a clue pointing towards an underlying SFTPC mutation. atsjournals.orgatsjournals.org Family studies are crucial for establishing the pathogenicity of a newly identified variant and for understanding the inheritance patterns of these complex disorders.

Contribution of SFTPC Mutations to Sporadic Lung Disease Presentation

While strongly linked to familial disease, SFTPC mutations are also found in a subset of patients with sporadic (non-familial) interstitial lung disease. ersnet.org However, they are considered a rare cause of sporadic idiopathic pulmonary fibrosis (IPF) and nonspecific interstitial pneumonia (NSIP) in adults. ersnet.orgnih.govmerckmillipore.com Studies investigating cohorts of adult patients with sporadic IIP have found pathogenic SFTPC mutations to be infrequent. ersnet.orgnih.gov

In contrast, de novo mutations—spontaneous genetic alterations that are not inherited from either parent—account for a significant portion of pediatric cases of SFTPC-related lung disease. springermedizin.ded-nb.infoersnet.org Nearly half of all pediatric cases are estimated to arise from de novo mutations. preventiongenetics.com The most common of these is the I73T mutation, which has been repeatedly identified in children with severe respiratory illness of unknown cause who lack a family history of lung disease. springermedizin.deersnet.orgersnet.org The identification of a de novo mutation in a patient with a consistent clinical picture provides strong evidence for its role in causing the disease. ersnet.org

Genotype-Phenotype Correlations in Surfactant Protein C Precursor-Associated Disorders

A striking feature of SFTPC-related disorders is the profound clinical variability, even among individuals carrying the exact same mutation. aap.orgnih.gov The spectrum of disease ranges from lethal respiratory distress in newborns to asymptomatic carriage in adults, with many developing chronic ILD in childhood or adulthood. springermedizin.denih.govnih.gov This variability suggests the strong influence of other genetic or environmental factors. d-nb.infonih.gov

Despite this variability, some general genotype-phenotype correlations have been observed, although they are not absolute. aap.orgnih.gov

Mutation Location: Some studies suggest that mutations within the BRICHOS domain may be associated with an earlier age of presentation compared to non-BRICHOS mutations in pediatric patients. nih.gov However, this correlation does not appear to hold true for adult-onset disease. nih.gov BRICHOS domain mutations are often linked to a toxic gain-of-function mechanism involving ER stress. nih.govjci.org In contrast, non-BRICHOS mutations like I73T are associated with distinct cellular pathologies, such as disrupted autophagy, and can present with combined histological patterns of NSIP and pulmonary alveolar proteinosis (PAP). physiology.orgersnet.org

Specific Mutations: The I73T mutation is notorious for its variable penetrance. nih.gov It has been identified in infants with fatal respiratory failure, children with chronic ILD, and asymptomatic adult carriers. springermedizin.deersnet.orgersnet.org Respiratory infections, particularly with Respiratory Syncytial Virus (RSV), have been proposed as a potential trigger for severe disease in individuals carrying SFTPC mutations. d-nb.infonih.gov The L188Q mutation has been linked to FPF where adults develop UIP and children present with NSIP. ersnet.orgjci.org

The radiological and histological findings in patients with SFTPC mutations are also varied, encompassing patterns of UIP, NSIP, desquamative interstitial pneumonia (DIP), and PAP-like features. nih.govatsjournals.orgersnet.org The table below illustrates the phenotypic spectrum associated with common mutations.

MutationAssociated PhenotypesAge of OnsetInheritance
I73T Highly variable: Asymptomatic, chronic ILD, respiratory failure, PAP-like features. springermedizin.deersnet.orgnih.goversnet.orgInfancy to adulthood. researchgate.netFamilial (autosomal dominant) or sporadic (de novo). physiology.org
L188Q Familial Pulmonary Fibrosis: UIP in adults, NSIP in children. ersnet.orgjci.orgChildhood to adulthood. jci.orgnih.govFamilial (autosomal dominant). jci.org
Δexon4 Interstitial lung disease, often with severe presentation. springermedizin.ded-nb.infoTypically infancy/childhood. springermedizin.ded-nb.infoCan be familial or de novo.
G100S Familial Pulmonary Fibrosis with UIP pattern. ersnet.orgAdulthood. ersnet.orgFamilial (autosomal dominant). ersnet.org

Genetic Screening and Variant Interpretation Methodologies

The diagnosis of SFTPC-related lung disorders relies on genetic testing. The primary method for identifying mutations is DNA sequencing of the SFTPC gene. ersnet.orgersnet.org

Screening Approaches:

Sanger Sequencing: This traditional method involves sequencing the five protein-coding exons and flanking intronic regions of the SFTPC gene. ersnet.org It remains a gold standard for targeted gene analysis.

Next-Generation Sequencing (NGS) Panels: Increasingly, SFTPC is included in broader multi-gene panels that simultaneously screen for mutations in many genes associated with ILD. invitae.comnih.gov This approach can be beneficial as it may identify mutations in other genes (e.g., ABCA3, SFTPA1/2) that can cause similar phenotypes or even co-occurring mutations that modify the clinical presentation. d-nb.infonih.gov

Whole Exome/Genome Sequencing: In complex cases or for research purposes, more comprehensive genomic analyses may be employed.

Variant Interpretation: Interpreting the results of genetic testing is a complex process. A detected variant is not automatically deemed pathogenic. The interpretation involves a multi-faceted approach:

Database Checks: The variant is checked against public databases of human genetic variation (e.g., gnomAD) to see if it is a common, benign polymorphism, and against mutation-specific databases (e.g., ClinVar) for previous classifications. ersjournals.com

In Silico Prediction: Computational tools (e.g., SIFT, PolyPhen2, PROVEAN) are used to predict the effect of a missense mutation on protein structure and function. ersnet.org

Segregation Analysis: If other family members are available, testing them can determine if the variant segregates with the disease, providing strong evidence for pathogenicity. ersnet.orgersjournals.com

De Novo Status: In sporadic cases, testing the parents can establish if a mutation is de novo, which also strongly supports pathogenicity. ersnet.orgersnet.org

Functional Studies: In a research setting, in vitro cell-based assays or the development of animal models can provide definitive evidence of a variant's pathogenic mechanism, for instance by demonstrating protein misfolding, aberrant trafficking, or induction of cell death. jci.orgersnet.orgjci.org

This rigorous process is essential for providing an accurate diagnosis, which is critical for genetic counseling, understanding prognosis, and guiding clinical management. nih.goversjournals.com

Cellular and Molecular Pathogenesis Mediated by Surfactant Protein C Precursor Abnormalities

Disruption of Alveolar Type II Cell Functionality

Mutations in the SFTPC gene can severely disrupt the normal functioning of alveolar type II (AT2) cells. atsjournals.org These cells are responsible for the synthesis, secretion, and recycling of pulmonary surfactant. walshmedicalmedia.com The accumulation of misfolded pro-SP-C within the endoplasmic reticulum (ER) of AT2 cells is a central pathogenic mechanism. jci.orgnih.gov This accumulation can trigger ER stress and the unfolded protein response (UPR), a cellular pathway designed to handle misfolded proteins. jci.orgpnas.org However, chronic or overwhelming ER stress can lead to AT2 cell apoptosis (programmed cell death), contributing to the loss of these vital cells. ersnet.orgnih.gov

Several SFTPC mutations, particularly those within the BRICHOS domain of the pro-protein, are known to cause protein misfolding and retention in the ER. jci.orgpnas.org For instance, the L188Q mutation results in a pro-SP-C that is improperly folded and cannot be correctly processed, leading to ER stress and activation of apoptotic pathways. pnas.orgersnet.org Similarly, in vitro studies of the Δexon4 and L188Q mutations have demonstrated that these abnormal pro-SP-C forms induce ER stress in various alveolar epithelial cell lines. nih.gov

Beyond inducing cell death, mutant pro-SP-C can also interfere with the normal processing and trafficking of the wild-type pro-SP-C, a phenomenon known as a dominant-negative effect. jci.org This leads to a reduction in the amount of mature, functional SP-C secreted into the alveolar space, although the loss of surfactant activity itself is not considered the primary driver of the resulting lung disease. ersnet.org Furthermore, some mutations, like the common I73T variant, lead to the mislocalization of pro-SP-C to the cell surface instead of its proper routing through the secretory pathway. ersnet.orgnih.gov This aberrant trafficking can also disrupt AT2 cell homeostasis.

The dysfunction of AT2 cells extends to their role as progenitor cells for alveolar type I (AT1) cells, which are the primary cells responsible for gas exchange. Studies in mouse models with the L184Q mutation (the murine equivalent of the human L188Q) have shown impaired differentiation of AT2 to AT1 cells. nih.govmdpi.com This disruption in the regenerative capacity of the alveolar epithelium is a critical factor in the pathogenesis of lung diseases associated with SFTPC mutations.

Mechanisms Linking Surfactant Protein C Precursor Dysfunction to Lung Fibrosis Development

The dysfunction and injury of alveolar type II (AT2) cells due to abnormal surfactant protein C (SP-C) precursor is a key initiating event in the development of pulmonary fibrosis. ersnet.orgnih.gov The accumulation of misfolded pro-SP-C and the subsequent endoplasmic reticulum (ER) stress response in AT2 cells can trigger several pro-fibrotic pathways. jci.orgpnas.org

One of the primary mechanisms is the induction of AT2 cell apoptosis. ersnet.org The chronic loss of these cells creates a need for continuous repair and regeneration of the alveolar epithelium. When this regenerative process is overwhelmed or becomes dysregulated, it can lead to the activation and proliferation of fibroblasts and the excessive deposition of extracellular matrix components, such as collagen, which are the hallmarks of fibrosis. cloudfront.net

Furthermore, stressed and injured AT2 cells can release a variety of pro-inflammatory and pro-fibrotic mediators. cloudfront.net Mouse models expressing mutant Sftpc have shown that AT2 cells can become a source of cytokines and chemokines that recruit inflammatory cells, such as monocytes and macrophages, to the lungs. ersnet.orgersnet.orgnih.gov For example, the expression of the I73T mutation in murine AT2 cells leads to the production of CCL2, a potent chemokine for monocytes. nih.gov These recruited inflammatory cells can, in turn, contribute to tissue damage and further stimulate fibrotic processes.

The unfolded protein response (UPR), activated by ER stress, has also been directly implicated in fibrotic remodeling. jci.orgnih.gov While initially a protective response, chronic UPR activation can promote pro-fibrotic signaling. For instance, studies have shown that ER stress can enhance the susceptibility to bleomycin-induced lung fibrosis. mdpi.com

Moreover, some SFTPC mutations, like I73T, have been shown to cause a block in macroautophagy in AT2 cells. nih.gov Autophagy is a critical cellular process for clearing damaged organelles and protein aggregates. Its impairment can exacerbate cellular stress and contribute to a pro-fibrotic environment.

The table below summarizes key research findings on the mechanisms linking pro-SP-C dysfunction to lung fibrosis:

SFTPC Mutation Cellular/Molecular Mechanism Observed Phenotype Reference
I73TMisprocessed pro-SP-C accumulation, block in macroautophagy, AT2 cell production of pro-inflammatory cytokines (e.g., Ccl2). nih.goversnet.orgSpontaneous lung fibrosis, polycellular alveolitis, restrictive lung physiology in mouse models. nih.govcloudfront.net nih.govcloudfront.netersnet.org
C121GER-retained pro-protein, AT2 cell ER stress, cytokine production. jci.orgSpontaneous pulmonary fibrosis and restrictive lung impairment in mouse models. jci.org jci.org
L188QMisfolded pro-SP-C, ER stress, UPR activation, increased susceptibility to bleomycin-induced fibrosis. pnas.orgmdpi.comEnhanced lung fibrosis after injury in mouse models. mdpi.com pnas.orgmdpi.com
Δexon4Incomplete pro-protein processing, expression-dependent epithelial cell cytotoxicity. frontiersin.orgDisrupted lung organogenesis and branching morphogenesis in mouse models. frontiersin.org frontiersin.org

Role in Interstitial Lung Disease Mechanisms (e.g., Usual Interstitial Pneumonitis, Non-Specific Interstitial Pneumonitis)

Mutations in the SFTPC gene are associated with a spectrum of interstitial lung diseases (ILDs), with the specific histological pattern often varying even within families carrying the same mutation. atsjournals.org The two most common patterns observed are Usual Interstitial Pneumonitis (UIP) and Non-Specific Interstitial Pneumonitis (NSIP). atsjournals.orgatsjournals.org

UIP is the characteristic histological pattern of idiopathic pulmonary fibrosis (IPF), the most common and severe form of idiopathic interstitial pneumonia. ersnet.org While SFTPC mutations are more commonly associated with familial pulmonary fibrosis (FPF), they have also been identified in some sporadic cases of IPF. ersnet.orgatsjournals.org Studies have shown that heterozygosity for an SFTPC mutation can segregate with the pulmonary fibrosis phenotype in families, causing AT2 cellular injury that manifests as UIP in adults. atsjournals.org For instance, a study of a large FPF kindred identified a heterozygous exon 5 +128 T→A transversion in individuals with UIP. atsjournals.org Electron microscopy of lung tissue from these patients revealed AT2 cell atypia and abnormal lamellar bodies. atsjournals.org

NSIP is another common histological pattern found in patients with SFTPC mutations, particularly in children. atsjournals.orgatsjournals.org In the same kindred where adults presented with UIP, children with the same SFTPC mutation were diagnosed with cellular NSIP. atsjournals.org This suggests that the same genetic defect can lead to different pathological expressions, possibly influenced by age, environmental factors, or other genetic modifiers. atsjournals.orgresearchgate.net

The table below illustrates the association of specific SFTPC mutations with different ILD patterns.

SFTPC Mutation Associated ILD Pattern(s) Patient Population Reference
Exon 5 +128 T→A (L188Q)Usual Interstitial Pneumonitis (UIP), Cellular Non-Specific Interstitial Pneumonitis (NSIP)Adults and children within the same kindred. atsjournals.org atsjournals.org
I73TNSIP, Pulmonary Alveolar ProteinosisInfants and children. ersnet.orgnih.gov ersnet.orgnih.gov
IVS4+2Usual Interstitial Pneumonitis (UIP)Adults with familial pulmonary fibrosis. atsjournals.org atsjournals.org
M71VUsual Interstitial Pneumonitis (UIP)Adults with familial pulmonary fibrosis. atsjournals.org atsjournals.org

It is important to note that while these associations have been established, SFTPC mutations are not a common cause of sporadic IPF and NSIP. ersnet.org However, in the context of familial disease, they represent a significant genetic risk factor. atsjournals.org The presence of different histopathological patterns in individuals with the same mutation highlights the complex interplay between the genetic defect and other host factors in determining the ultimate disease phenotype. atsjournals.org

Impact on Lung Development and Postnatal Alveolarization

The proper expression and processing of surfactant protein C (SP-C) and its precursor are critical not only for the function of the mature lung but also for its development. walshmedicalmedia.com While the absence of SP-C is not lethal and does not completely halt lung morphogenesis, abnormalities in the pro-SP-C can have significant consequences for lung development and postnatal alveolarization. walshmedicalmedia.comnih.gov

Alveolarization, the process of forming the vast gas-exchange surface of the lung, largely occurs in the late fetal and early postnatal periods. walshmedicalmedia.com This process involves the proliferation and differentiation of alveolar type II (AT2) cells. nih.gov Studies using mouse models have demonstrated that mutations in the Sftpc gene can disrupt this crucial developmental stage.

For example, a knock-in mouse model of the familial L188Q mutation (L184Q in mice) revealed that the expression of the mutant pro-SP-C during the neonatal period leads to transient oxidative stress and apoptosis in AT2 cells. nih.govnih.gov This resulted in an impaired expansion of the AT2 cell population during postnatal alveolarization, leading to a permanent reduction in the number of these cells. nih.govnih.govucsd.edu This early-life deficit in the AT2 cell pool compromises the regenerative capacity of the adult lung, potentially explaining the delayed onset of lung disease seen in some patients with SFTPC mutations. nih.govnih.gov

Furthermore, in vitro organoid cultures from AT2 cells of these mutant mice showed inhibited differentiation of AT2 to AT1 cells, a key step in alveolar maturation and repair. nih.gov This suggests that abnormal pro-SP-C not only reduces the number of AT2 cells but also impairs their function as progenitors.

Other mouse models with different SFTPC mutations have shown even more severe developmental defects. The expression of a truncated form of SP-C (SP-CΔexon4) resulted in disrupted lung organogenesis and branching morphogenesis, with the severity being dependent on the level of mutant protein expression. frontiersin.org Similarly, constitutive expression of the SftpcC121G allele was associated with abnormal lung development and death shortly after birth due to AT2 cell death. mdpi.com

The table below summarizes the impact of specific pro-SP-C abnormalities on lung development.

SFTPC Mutation/Abnormality Impact on Lung Development Key Findings Reference
L188Q (L184Q in mice)Impaired postnatal alveolarization. nih.govnih.govTransient neonatal AT2 cell stress and apoptosis, leading to a permanent deficit in AT2 cells and reduced adult lung repair capacity. nih.govnih.gov nih.govnih.gov
Δexon4Disrupted lung organogenesis and branching morphogenesis. frontiersin.orgExpression-dependent epithelial cell cytotoxicity. frontiersin.org frontiersin.org
C121GAbnormal lung development and postnatal lethality. mdpi.comDeath of AT2 cells. mdpi.com mdpi.com

These findings underscore the critical role of normal pro-SP-C processing in the establishment of a healthy and functional lung architecture during the perinatal period.

Emerging Linkages to Autoimmune Processes and Inflammation

While the primary pathology of SFTPC mutations is rooted in alveolar type II (AT2) cell dysfunction and ER stress, there is growing evidence linking these abnormalities to the activation of inflammatory and potentially autoimmune processes in the lung. nih.govjci.org The injured and stressed AT2 cells are not passive bystanders; they actively participate in orchestrating the local immune response.

Expression of mutant pro-SP-C in AT2 cells can trigger the release of a variety of pro-inflammatory cytokines and chemokines. jci.orgersnet.org Transcriptomic profiling of AT2 cells from mice expressing the I73T Sftpc mutation revealed the upregulation of genes associated with inflammation, including Ccl2, Cxcl1, Ccl17, and Il5. ersnet.orgersnet.org These molecules act as signals to recruit immune cells, such as monocytes, macrophages, and neutrophils, to the site of injury. nih.govfrontiersin.org This influx of inflammatory cells, termed polycellular alveolitis, is a common feature in the early stages of lung injury in these models and can contribute to further tissue damage and the progression to fibrosis. jci.orgcloudfront.net

The link to autoimmunity is more speculative but is an area of active investigation. The chronic injury and apoptosis of AT2 cells could lead to the release of cellular contents and modified proteins that may be recognized as foreign by the immune system, potentially breaking self-tolerance and initiating an autoimmune response. The presence of ongoing inflammation and tissue remodeling creates an environment conducive to the development of such responses.

A study on a mouse model with the SftpcC121G mutation demonstrated that the AT2 cell-driven inflammation was a precursor to the development of spontaneous pulmonary fibrosis. jci.org A high-dimensional proteomic analysis of bronchoalveolar lavage fluid from pediatric patients with the same class of SFTPC mutations showed an overlapping cytokine expression profile with the mouse model, strengthening the translational relevance of these findings. jci.org

Furthermore, the role of specific immune cell populations is being elucidated. In a mouse model of SP-C I73T-driven lung injury, the genetic ablation of CCR2+ monocytes, a key inflammatory cell type recruited to the lung, resulted in improved lung histology, reduced inflammation, and better survival. frontiersin.org This highlights the critical role of the recruited myeloid cells in the inflammatory response driven by AT2 cell dysfunction.

Future Research Trajectories for Surfactant Protein C Precursor

Elucidating Undefined Intermediates in Surfactant Protein C Precursor Processing

The journey from the 21-kDa pro-SP-C to the mature 4.2-kDa SP-C involves a series of proteolytic cleavages. researchgate.net While the general pathway is known, the precise sequence and the identity of all intermediate protein forms are not fully characterized. Future research will need to focus on identifying and characterizing these undefined intermediates.

Recent studies have shown that the initial C-terminal cleavage of pro-SP-C occurs in an early endocytic compartment after the protein traffics to the plasma membrane. ersnet.org Further processing then happens in a later compartment before the mature protein is packaged into lamellar bodies. ersnet.org However, the exact proteases involved at each step and the specific intermediate structures are still under investigation. For instance, while cathepsin H is known to be involved in pro-SP-C processing, other proteases are likely to play a role. researchgate.net

Advanced techniques such as pulse-chase experiments combined with high-resolution mass spectrometry can be employed to track the processing of pro-SP-C in real-time. This will allow for the identification and sequencing of transient intermediates. Furthermore, studying the processing of various pathogenic pro-SP-C mutants can provide valuable insights. Some mutations lead to the accumulation of specific processing intermediates, which can help in mapping the cleavage sites and the enzymes involved. researchgate.net A deeper understanding of these intermediates is crucial, as their accumulation may contribute to cellular toxicity and disease pathogenesis.

Investigating Novel Interacting Proteins and Chaperones

The correct folding and trafficking of pro-SP-C are dependent on interactions with various cellular proteins, including chaperones. The BRICHOS domain, located in the C-terminal region of pro-SP-C, is known to function as an intramolecular chaperone, preventing the aggregation of the hydrophobic transmembrane segment. slu.senih.gov However, the full repertoire of proteins that interact with pro-SP-C throughout its lifecycle is yet to be discovered.

Future investigations should aim to identify novel interacting partners and chaperones of pro-SP-C. Techniques like co-immunoprecipitation followed by mass spectrometry (Co-IP/MS), yeast two-hybrid screening, and proximity-dependent biotinylation (BioID) can be utilized to systematically screen for proteins that associate with both wild-type and mutant forms of pro-SP-C. researchgate.net

Recent studies have identified co-chaperones like ERdj4, ERdj5, and GRP170 that bind to specific aggregation-prone regions of pro-SP-C. nih.gov Understanding how these and other yet-to-be-identified chaperones recognize and handle pro-SP-C is a key research goal. Mapping the binding sites of these interacting proteins on the pro-SP-C sequence will be critical. nih.gov This can reveal how disease-causing mutations disrupt these interactions, leading to misfolding and aggregation. nih.govnih.gov A comprehensive interactome of pro-SP-C will not only enhance our understanding of its basic biology but also present new targets for therapeutic intervention.

Exploring the Full Spectrum of Cellular and Molecular Consequences of this compound Aberrancies

Mutations in the SFTPC gene can lead to the production of misfolded pro-SP-C, resulting in a toxic gain-of-function and causing interstitial lung disease. jci.orgnih.gov The cellular consequences of these aberrancies are complex and not fully understood. While endoplasmic reticulum (ER) stress and the unfolded protein response (UPR) have been identified as key players, the complete spectrum of affected cellular and molecular pathways needs to be explored. nih.govnih.gov

Future research should focus on a multi-omics approach to dissect the downstream effects of pro-SP-C mutations. This includes transcriptomics, proteomics, and metabolomics to identify global changes in gene expression, protein profiles, and metabolic pathways in cells expressing mutant pro-SP-C. For example, some mutations have been shown to induce ER stress, leading to the activation of apoptotic pathways. nih.govnih.gov However, other studies suggest that some mutants can cause cellular dysfunction without a detectable increase in ER stress markers, indicating the involvement of alternative pathogenic mechanisms. nih.gov

Investigating the impact of pro-SP-C misfolding on processes like autophagy, mitochondrial function, and cellular signaling is crucial. frontiersin.org For instance, the accumulation of misfolded pro-SP-C may impair the function of the proteasome, the cell's primary machinery for degrading abnormal proteins. nih.gov Understanding how different mutations lead to distinct cellular phenotypes is essential for developing personalized therapies. nih.gov

Identifying Common Downstream Pathways in this compound-Associated Lung Diseases

A significant challenge in the field is to understand how the initial molecular events of pro-SP-C misfolding translate into the complex pathology of interstitial lung disease, which often involves inflammation and fibrosis. frontiersin.org Identifying the common downstream signaling pathways that are activated in response to different pro-SP-C mutations is a critical area for future research.

Studies have implicated several pathways, including the activation of inflammatory responses and fibrotic processes. For example, the expression of mutant SP-C can lead to the recruitment of myeloid cells and the activation of pro-inflammatory and pro-fibrotic signaling. frontiersin.org Pathways involving transforming growth factor-beta (TGF-β) and nuclear factor-kappa B (NF-κB) are likely to be involved. nih.govfrontiersin.org

Future studies should employ systems biology approaches to construct comprehensive network models of the signaling cascades affected by pro-SP-C mutations. This will involve integrating data from cellular models, animal models, and patient samples. nih.govfrontiersin.org Identifying key nodes and hubs in these networks could reveal novel therapeutic targets that are common to a range of SFTPC-related lung diseases. For example, understanding how ER stress in alveolar epithelial cells drives pulmonary fibrosis is an area of active investigation. nih.gov

Development of Advanced Therapeutic Strategies Targeting this compound Misfolding or Processing Pathways

Currently, there are no specific treatments for lung diseases caused by SFTPC mutations. nih.gov The development of advanced therapeutic strategies is a major goal for future research. These strategies can be broadly categorized into those that target the misfolded protein itself and those that aim to modulate the cellular pathways affected by its presence.

One promising approach is the development of pharmacological chaperones. These are small molecules designed to bind to the misfolded pro-SP-C and promote its correct folding and trafficking. researchgate.net High-throughput screening of chemical libraries could identify lead compounds with such activity. Another strategy is to enhance the cell's protein quality control systems to better handle and degrade the mutant protein. researchgate.net This could involve upregulating specific chaperones or components of the proteasomal or autophagic degradation pathways.

Furthermore, gene therapy offers a potential long-term solution. nih.gov Strategies could involve the delivery of a correct copy of the SFTPC gene to the affected alveolar epithelial cells or the use of gene editing technologies to correct the specific mutation. nih.gov Targeting downstream pathways is also a viable option. For instance, inhibitors of key inflammatory or fibrotic signaling molecules could help to alleviate the pathological consequences of pro-SP-C misfolding. frontiersin.orgnih.govmdpi.com

Q & A

Q. What is the structural configuration of proSP-C, and how does it influence intracellular processing?

proSP-C is a 21 kDa type II transmembrane protein with a 34–35 amino acid hydrophobic core corresponding to the mature SP-C peptide. Its N-terminus resides in the cytoplasm, while the C-terminal domain faces the lumen of the endoplasmic reticulum (ER). This topology is critical for membrane integration and subsequent cleavage by proteases like Napsin and Cathepsin H . The hydrophobic domain acts as both a signal sequence and membrane anchor, ensuring proper trafficking to lamellar bodies in alveolar type II (AT2) cells . Mutations disrupting this topology (e.g., juxtamembrane lysine/arginine residues) impair palmitoylation and intracellular transport .

Q. What methodologies are used to detect and quantify proSP-C in alveolar type II cells?

  • Immunohistochemistry/Western blotting : Anti-proSP-C antibodies target epitopes in the precursor’s N-terminal propeptide, distinguishing it from mature SP-C. These methods are used to assess proSP-C accumulation in AT2 cells, as seen in pulmonary alveolar proteinosis (PAP) .
  • RT-PCR : Detects SFTPC mRNA expression during AT2 cell differentiation .
  • Mass spectrometry : Identifies posttranslational modifications (e.g., palmitoylation) and misfolded proSP-C variants in interstitial lung disease (ILD) .

Advanced Research Questions

Q. How do SFTPC mutations disrupt proSP-C trafficking, and what cellular pathways are implicated in surfactant dysfunction?

Mutations (e.g., c.557G>A, c.413C>A) cause proSP-C misfolding, leading to ER retention, proteasome dysfunction, and caspase-3 activation. This triggers AT2 cell apoptosis and alveolar remodeling, as observed in pediatric ILD . Experimental models use:

  • In vitro mutagenesis : Express mutant SFTPC in AT2-like cell lines (e.g., A549) to study ER stress via markers like BiP/GRP78 .
  • Transgenic mice : Express human SFTPC variants to recapitulate ILD phenotypes and assess surfactant lipid-protein imbalances .

Q. What experimental models elucidate proSP-C processing under pathological conditions (e.g., bacterial pneumonia)?

  • Humanized SP-B/SP-C transgenic mice : Used to study allele-specific effects (e.g., SP-B C vs. T alleles) on surfactant protein glycosylation and processing during infection. Reduced SP-C levels in bronchoalveolar lavage fluid (BALF) correlate with impaired surfactant recycling .
  • Lipidomic profiling : Quantifies surfactant phospholipid composition changes in proSP-C-deficient models, linking impaired processing to alveolar collapse .

Q. How does posttranslational palmitoylation regulate proSP-C function and surfactant homeostasis?

Palmitoylation at cysteine residues in the mature SP-C domain enhances lipid binding and stabilizes surfactant films. Mutations (e.g., p.Thr73Pro) prevent palmitoylation, leading to SP-C oligomerization and surfactant dysfunction. Methodologies include:

  • Metabolic labeling : Incorporates radiolabeled palmitate into AT2 cells to track modification efficiency .
  • Surface plasmon resonance (SPR) : Measures lipid-protein interaction kinetics in palmitoylation-deficient mutants .

Q. What challenges exist in resolving proSP-C’s tertiary structure, and what emerging techniques address these?

proSP-C’s extreme hydrophobicity and aggregation propensity limit traditional structural methods. Advances include:

  • Rebinant proSP-CΔC : A truncated soluble variant used in bacterial expression systems to study oligomerization and lipid interactions via cryo-EM .
  • Solid-state NMR : Resolves membrane-embedded proSP-C domains in lipid bilayers, identifying helical distortions caused by ILD-associated mutations .

Methodological Considerations

  • Contradictions in data : Discrepancies in proSP-C glycosylation studies (e.g., SP-B vs. SP-C glycosylation sites) highlight the need for allele-specific models .
  • Validation : Combine multiple techniques (e.g., immunofluorescence + Western blotting) to confirm proSP-C localization and processing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.